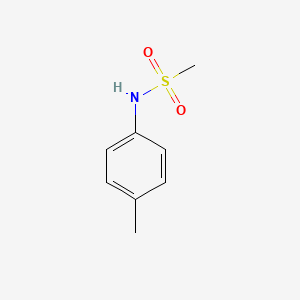

N-(4-methylphenyl)methanesulfonamide

Cat. No. B1633212

M. Wt: 185.25 g/mol

InChI Key: JSSIRQJITXDDGR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08975443B2

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with potassium phosphate (71.6 mg, 0.337 mmol, 1.1 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (2.8 mg, 0.00307 mmol, 0.01 equivalents) and phosphine ligand (0.00736 mmol, 0.024 equivalents). t-Amyl alcohol (1.1 mL) was syringed into the vial and the mixture was stirred for 30 minutes at 80° C. After cooling to room temperature, methanesulfonamide (35.0 mg, 0.368 mmol, 1.2 equivalents) and p-methylbenzene nonaflate (100 mg, 0.307 mmol, 1 equivalent) were added to the reaction solution. The vial was sealed with a crimp top and placed in a heating block at 80° C. After 16 hours, the reaction was cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with CH2Cl2 (2 mL) and filtered through a pad of diatomaceous earth. The vial was rinsed with CH2Cl2 (2×2 mL), then the filter cake was washed with CH2Cl2 (2×2 mL). The filtrate was transferred to a tared flask and concentrated on a rotary evaporator to furnish an orange oil. The crude concentrate was sampled for a wt % analysis. Purified material could be isolated as an off-white solid by silica gel flash column chromatography (30 g silica gel, gradient from 85:15 to 70:30 heptane:ethyl acetate) (literature reference: Shekhar S, et al. J. Org. Chem. 2011; 76: 4552-4563). 1H NMR (400 MHz, CDCl3) δ ppm 7.22-7.07 (m, 4H), 6.57 (br s, 1H), 2.99 (s, 3H), 2.34 (s, 3H).

Name

potassium phosphate

Quantity

71.6 mg

Type

reactant

Reaction Step One

Name

p-methylbenzene nonaflate

Quantity

100 mg

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])([O-])=O.[K+].[K+].[K+].P.C(O)(CC)(C)C.[CH3:16][S:17]([NH2:20])(=[O:19])=[O:18].S(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(O)(=O)=O.[CH3:38][C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1>C(Cl)Cl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:39]1([CH3:38])[CH:44]=[CH:43][C:42]([NH:20][S:17]([CH3:16])(=[O:19])=[O:18])=[CH:41][CH:40]=1 |f:0.1.2.3,7.8,10.11.12.13.14|

|

Inputs

Step One

|

Name

|

potassium phosphate

|

|

Quantity

|

71.6 mg

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0.00736 mmol

|

|

Type

|

reactant

|

|

Smiles

|

P

|

|

Name

|

|

|

Quantity

|

2.8 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Step Two

|

Name

|

|

|

Quantity

|

1.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(CC)O

|

Step Three

|

Name

|

|

|

Quantity

|

35 mg

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)N

|

|

Name

|

p-methylbenzene nonaflate

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F.CC1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred for 30 minutes at 80° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vial was sealed with a crimp top

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed in a heating block at 80° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 16 hours

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a pad of diatomaceous earth

|

WASH

|

Type

|

WASH

|

|

Details

|

The vial was rinsed with CH2Cl2 (2×2 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake was washed with CH2Cl2 (2×2 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was transferred to a tared flask

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to furnish an orange oil

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The crude concentrate

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

was sampled for a wt % analysis

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purified material could be isolated as an off-white solid by silica gel flash column chromatography (30 g silica gel, gradient from 85:15 to 70:30 heptane:ethyl acetate) (literature reference: Shekhar S, et al. J. Org. Chem. 2011; 76: 4552-4563)

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=C(C=C1)NS(=O)(=O)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |